molecular formula C23H29ClN8O4 B13845524 6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate) CAS No. 2838961-02-5

6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate)

Cat. No.: B13845524
CAS No.: 2838961-02-5
M. Wt: 517.0 g/mol
InChI Key: TVACTVKDYMQJPL-UHFFFAOYSA-N
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Description

6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyrazine core substituted with chloropyridinyl and piperazine groups. Its molecular formula is C17H17ClN6O3, and it has a molecular weight of 388.81 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate) involves multiple stepsThe final step involves the addition of the piperazine groups via a coupling reaction using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

CAS No.

2838961-02-5

Molecular Formula

C23H29ClN8O4

Molecular Weight

517.0 g/mol

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-(4-methylpiperazine-1-carbonyl)oxy-5,7-dihydropyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C23H29ClN8O4/c1-28-7-11-30(12-8-28)22(33)35-20-18-19(26-6-5-25-18)21(32(20)17-4-3-16(24)15-27-17)36-23(34)31-13-9-29(2)10-14-31/h3-6,15,20-21H,7-14H2,1-2H3

InChI Key

TVACTVKDYMQJPL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(N2C4=NC=C(C=C4)Cl)OC(=O)N5CCN(CC5)C

Origin of Product

United States

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